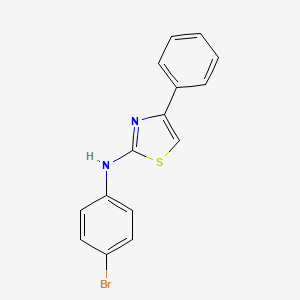

N-(4-Bromophenyl)-4-phenylthiazol-2-amine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de RCGD423 implica la reacción de 4-bromofenilamina con 4-fenil-2-tiazolamina bajo condiciones específicas. La reacción generalmente requiere un solvente como el dimetilsulfóxido y un catalizador para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de RCGD423 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución para lograr una pureza de al menos el 98% .

Análisis De Reacciones Químicas

Tipos de reacciones

RCGD423 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos.

Reducción: Las reacciones de reducción pueden modificar la estructura del compuesto, lo que lleva a diferentes derivados.

Sustitución: El átomo de bromo en el compuesto se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos como el hidróxido de sodio y diversos haluros orgánicos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir diferentes derivados de tiazol, mientras que las reacciones de sustitución pueden producir varias tiazolaminas sustituidas .

Aplicaciones Científicas De Investigación

Synthesis of N-(4-Bromophenyl)-4-phenylthiazol-2-amine Derivatives

The synthesis of this compound derivatives typically involves the reaction of 4-bromoacetophenone with thiourea, followed by further reactions with various aromatic aldehydes to yield a series of thiazole derivatives. These compounds have been characterized using spectroscopic methods such as NMR and IR spectroscopy, confirming their molecular structures and purity .

The biological activities of this compound and its derivatives have been extensively studied, revealing promising results in several key areas:

Antimicrobial Activity

Research indicates that certain derivatives exhibit considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, compounds derived from this compound demonstrated effectiveness comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .

Anticancer Activity

The anticancer properties of these compounds have been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). Some derivatives showed significant antiproliferative effects, with certain compounds exhibiting IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

Case Studies

Several studies illustrate the applications of this compound in drug discovery:

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of thiazole derivatives, including this compound, and tested their antimicrobial efficacy. The results indicated that specific derivatives displayed potent activity against both bacterial and fungal strains, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anticancer Potential

In another investigation, a derivative of this compound was subjected to in vitro testing against various cancer cell lines. The compound exhibited significant growth inhibition, particularly against the MCF7 cell line. Molecular docking studies further supported these findings by demonstrating favorable binding interactions with target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thiazole derivatives. Modifications at various positions on the thiazole ring can dramatically influence biological activity. For instance, substituents on the phenyl rings have been shown to enhance both antimicrobial and anticancer properties .

Mecanismo De Acción

RCGD423 ejerce sus efectos uniéndose a la glicoproteína 130, un receptor común para las citoquinas de la familia de la interleucina-6. Esta unión promueve la activación de las vías de señalización de la Janus cinasa/transductor de señales y activador de la transcripción, lo que lleva a un aumento de la expresión de Myc y la producción de lactato. Estas vías juegan un papel crucial en la regulación del crecimiento del cartílago, la diferenciación y la activación de las células madre del folículo piloso .

Comparación Con Compuestos Similares

Compuestos similares

- N-(4-Bromofenil)-2-tiazolamina

- 4-Fenil-2-tiazolamina

- N-(4-Clorofenil)-4-fenil-2-tiazolamina

Singularidad

RCGD423 es único debido a su unión específica a la glicoproteína 130 y su capacidad para activar las vías de señalización de la Janus cinasa/transductor de señales y activador de la transcripción. Esto lo hace particularmente efectivo para promover la reparación de las articulaciones y prevenir la degeneración del cartílago, diferenciándolo de otros compuestos similares .

Actividad Biológica

N-(4-Bromophenyl)-4-phenylthiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, typically starting from 4-bromobenzaldehyde and thioamide derivatives. The structural confirmation is often achieved through spectroscopic techniques such as NMR and IR spectroscopy. For example, one study synthesized a series of thiazole derivatives and confirmed their structures using physicochemical properties and spectral data .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial and fungal strains. The compound was tested using the turbidimetric method, which measures the growth of microorganisms in the presence of the compound.

Table 1: Antimicrobial Activity Results

| Compound | Microorganism Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| d1 | Gram-positive bacteria | 100 µg/mL |

| d2 | Gram-negative bacteria | 200 µg/mL |

| d3 | Fungal species | 150 µg/mL |

| p2 | Gram-positive bacteria | Comparable to Norfloxacin |

| p6 | Fungal species | Comparable to Fluconazole |

The results indicate that compounds such as d1 , d2 , and p2 show promising antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay was utilized for this purpose.

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) | Comparison Standard |

|---|---|---|---|

| p2 | MCF7 | 10 | 5-Fluorouracil |

| p3 | MCF7 | 15 | 5-Fluorouracil |

| p6 | MCF7 | 12 | 5-Fluorouracil |

Compounds like p2 exhibited significant cytotoxicity against the MCF7 cell line, indicating their potential as anticancer agents . Molecular docking studies have further elucidated the binding modes of these compounds with target proteins, supporting their efficacy in inhibiting cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Molecular docking studies have shown that these compounds can effectively bind to various receptors involved in cancer progression and microbial resistance. For instance, the binding affinity with estrogen receptors in breast cancer cells suggests a mechanism involving hormonal modulation .

Case Studies

- Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential in treating infections caused by resistant strains .

- Case Study on Anticancer Properties : Another investigation focused on the anticancer effects of this compound on MCF7 cells, revealing that treatment led to a decrease in cell viability and induction of apoptosis, which was confirmed through flow cytometry analysis .

Propiedades

IUPAC Name |

N-(4-bromophenyl)-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFYYVAASPLOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.